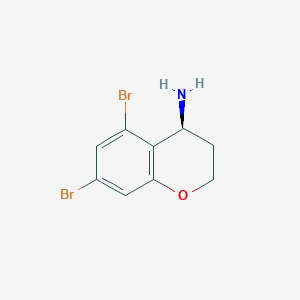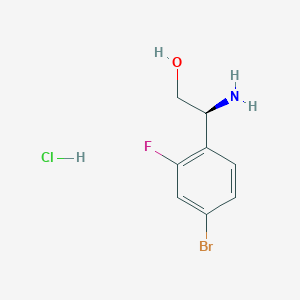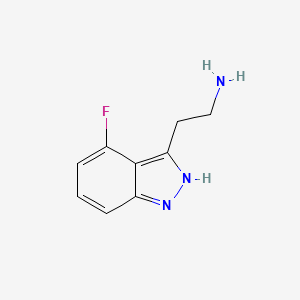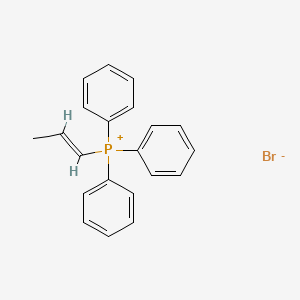
Phosphonium, bromide, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonium, bromide, (E)- is a compound belonging to the class of phosphonium salts. These salts are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups and a bromide anion. Phosphonium salts are known for their stability and versatility in various chemical reactions, making them valuable in both academic and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonium, bromide, (E)- can be synthesized through the quaternization of phosphines by alkyl halides. This process involves the nucleophilic addition of a tertiary phosphine to an alkyl halide, resulting in the formation of a quaternary phosphonium cation and a bromide anion. The reaction can proceed with or without the use of a solvent, but an inert atmosphere is required to prevent oxidation of the phosphines .
Industrial Production Methods
In industrial settings, the synthesis of phosphonium salts often involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the quaternization process. Purification methods like vacuum distillation, biphasic extraction, or recrystallization are employed to remove impurities and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonium, bromide, (E)- undergoes various types of chemical reactions, including:
Oxidation: Phosphonium salts can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphonium salts back to phosphines.
Substitution: Phosphonium salts can participate in substitution reactions, where the bromide anion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are employed in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts depending on the nucleophile used
Aplicaciones Científicas De Investigación
Phosphonium, bromide, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: Employed in the study of biological membranes and as a probe for membrane potential.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of phosphonium, bromide, (E)- involves its ability to form ylides, which are compounds with opposite charges on adjacent atoms. In the Wittig reaction, the ylide formed from phosphonium, bromide, (E)- reacts with aldehydes or ketones to produce alkenes. The reaction proceeds through the formation of a betaine intermediate, followed by the formation of a four-membered ring called an oxaphosphetane, which then decomposes to yield the desired alkene and a phosphine oxide .
Comparación Con Compuestos Similares
Phosphonium, bromide, (E)- can be compared with other similar compounds such as:
Tetraphenylphosphonium bromide: Similar in structure but with phenyl groups instead of alkyl groups.
Methyltriphenylphosphonium bromide: Contains a methyl group and three phenyl groups.
Tetrabutylphosphonium bromide: Contains four butyl groups.
Uniqueness
Phosphonium, bromide, (E)- is unique due to its specific alkyl group configuration, which can influence its reactivity and stability in various chemical reactions. Its ability to form stable ylides makes it particularly valuable in the Wittig reaction for the synthesis of alkenes .
Conclusion
Phosphonium, bromide, (E)- is a versatile and valuable compound in both academic and industrial settings. Its stability, reactivity, and wide range of applications make it an important tool in various fields of scientific research and industrial processes.
Propiedades
Número CAS |
28691-76-1 |
|---|---|
Fórmula molecular |
C21H20BrP |
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
triphenyl-[(E)-prop-1-enyl]phosphanium;bromide |
InChI |
InChI=1S/C21H20P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h2-18H,1H3;1H/q+1;/p-1/b18-2+; |
Clave InChI |
DEQBDPCMPVARSX-QMUAEARGSA-M |
SMILES isomérico |
C/C=C/[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
SMILES canónico |
CC=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,2S,5R,10R,12S,13R,14S)-12,13-dichloro-5-hydroxy-14-methyl-8-oxapentacyclo[11.8.0.02,10.05,10.014,19]henicosa-15,18-diene-6,9,17-trione](/img/structure/B13148777.png)

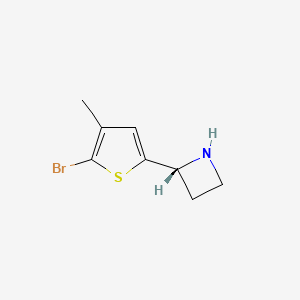
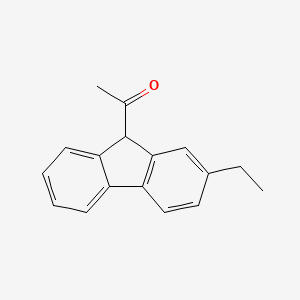
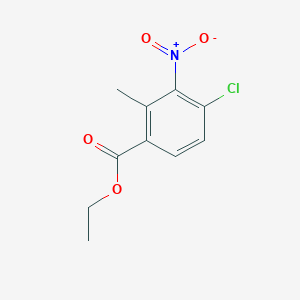

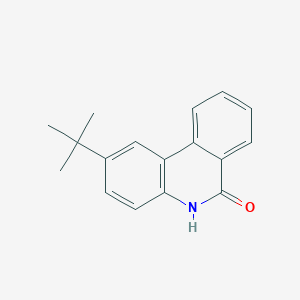
![3-([Ethyl(methyl)amino]methyl)-5-fluorobenzonitrile](/img/structure/B13148819.png)
